molecular formula C4H7N5O B1437896 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1019126-62-5

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1437896
CAS No.: 1019126-62-5
M. Wt: 141.13 g/mol
InChI Key: AFLLHPQFSIEJFI-UHFFFAOYSA-N
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Description

Chemical Significance and Background

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide belongs to the extensively studied class of 1,2,4-triazole derivatives, which have garnered substantial attention in chemical research due to their diverse biological activities and synthetic versatility. The compound represents a specific structural variant within the triazole carboxamide family, distinguished by its unique substitution pattern that combines an amino group at the 3-position and an N-methylated carboxamide moiety at the 5-position of the triazole ring. This particular arrangement of functional groups contributes to the compound's distinctive chemical properties and potential applications.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the 1,2,4-triazole scaffold family. Triazole-containing compounds have been recognized as privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, and antihypertensive properties. The specific structural modifications present in this compound may contribute to enhanced binding affinity and selectivity toward biological targets compared to unsubstituted triazole derivatives.

The compound's chemical significance is further underscored by its potential role in structure-activity relationship studies. The presence of both amino and N-methylcarboxamide functional groups provides multiple sites for hydrogen bonding interactions and electronic modulation, which are crucial factors in determining biological activity and pharmacological properties. These structural features make the compound particularly valuable for systematic investigations of how specific substitutions affect molecular behavior and biological activity.

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of triazole chemistry, which began with the initial discovery of the triazole ring system by Bladin in 1885. The systematic exploration of triazole derivatives gained momentum throughout the 20th century, particularly following the discovery of antifungal activities in azole derivatives in 1944. This historical foundation established the groundwork for the development of more sophisticated triazole derivatives, including substituted carboxamide variants.

The specific synthesis and characterization of amino-substituted triazole carboxamides emerged as part of systematic investigations into structure-activity relationships within the triazole family. Research efforts focused on developing synthetic methodologies that could efficiently incorporate amino groups and carboxamide functionalities into the triazole scaffold. These synthetic developments were driven by the recognition that specific substitution patterns could significantly enhance the biological activity and selectivity of triazole derivatives.

The compound's emergence in the scientific literature reflects broader trends in medicinal chemistry toward the development of more targeted and selective bioactive molecules. The incorporation of methylated carboxamide groups represents a refinement of earlier carboxamide derivatives, aimed at optimizing pharmacological properties through strategic structural modifications. This evolutionary approach to compound development exemplifies the iterative nature of modern drug discovery and chemical optimization processes.

Structural Features and Functional Groups

The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical properties. The central 1,2,4-triazole ring system provides the foundational heterocyclic framework, characterized by three nitrogen atoms positioned at the 1, 2, and 4 positions relative to two carbon atoms. This arrangement creates a five-membered aromatic ring with unique electronic properties that influence the compound's reactivity and binding characteristics.

The amino group positioned at the 3-carbon of the triazole ring represents a primary functional group that significantly influences the compound's chemical behavior. This amino substitution enhances the electron density of the ring system and provides a site for hydrogen bonding interactions. The positioning of the amino group adjacent to nitrogen atoms in the ring creates opportunities for intramolecular interactions that may stabilize specific conformations and influence biological activity.

The N-methylcarboxamide functional group at the 5-position constitutes another critical structural element that distinguishes this compound from related triazole derivatives. The carboxamide moiety introduces both hydrogen bond donor and acceptor capabilities through its carbonyl oxygen and nitrogen atoms. The N-methylation of the carboxamide group modifies these hydrogen bonding properties while potentially enhancing membrane permeability and metabolic stability compared to unmethylated analogs.

Structural Component Position Chemical Properties Functional Significance
Triazole Ring Core Framework Aromatic, Electron-rich Foundation for biological activity
Amino Group 3-Position Hydrogen bond donor Enhanced binding affinity
Carboxamide 5-Position Hydrogen bond donor/acceptor Improved solubility properties
N-Methyl Group Carboxamide nitrogen Hydrophobic character Modified pharmacokinetics

Relevance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern chemistry, particularly within the context of nitrogen-containing ring systems. The compound's heterocyclic nature contributes to its stability, synthetic accessibility, and diverse chemical reactivity patterns. The 1,2,4-triazole ring system exhibits tautomeric behavior, with equilibrium between 1H and 4H forms, although the 1H tautomer is generally more stable. This tautomeric property influences the compound's chemical behavior and potential interactions with biological targets.

The relevance of this compound in heterocyclic chemistry extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of multiple functional groups provides numerous opportunities for further chemical modification and derivatization. The amino group can participate in acylation, alkylation, and condensation reactions, while the carboxamide moiety can undergo hydrolysis, reduction, or serve as a precursor for other nitrogen-containing functional groups.

Within the broader context of heterocyclic chemistry, 1,2,4-triazole derivatives have been recognized for their ability to form diverse non-covalent interactions with biological macromolecules. The triazole ring can engage in π-π stacking interactions, while the nitrogen atoms can serve as hydrogen bond acceptors. These interaction capabilities make triazole-containing compounds particularly valuable in the design of enzyme inhibitors, receptor ligands, and other bioactive molecules.

The compound's structural features also contribute to its relevance in coordination chemistry and materials science applications. The multiple nitrogen atoms in the triazole ring and the carboxamide oxygen can serve as coordination sites for metal ions, potentially leading to the formation of metal-organic frameworks or coordination complexes with unique properties. This versatility demonstrates the broad applicability of triazole derivatives beyond traditional medicinal chemistry applications.

Emerging Research Trends

Current research trends surrounding this compound reflect broader developments in chemical biology and medicinal chemistry. Recent investigations have focused on exploring the compound's potential as a scaffold for developing novel therapeutic agents, particularly in the context of cancer treatment and antimicrobial applications. These studies have employed advanced computational methods and high-throughput screening approaches to identify promising biological targets and optimize structural modifications.

Emerging synthetic methodologies have enhanced the accessibility and efficiency of preparing this compound and related derivatives. Modern synthetic approaches emphasize environmentally friendly conditions, improved yields, and reduced reaction times. Microwave-assisted synthesis, multicomponent reactions, and organocatalytic processes have been employed to streamline the preparation of triazole carboxamide derivatives, making these compounds more readily available for research applications.

Structure-activity relationship studies represent another significant research trend, with investigations focusing on understanding how specific modifications to the basic scaffold affect biological activity and selectivity. Researchers have systematically varied the substitution patterns on both the triazole ring and the carboxamide moiety to identify optimal structural features for specific applications. These studies have revealed important insights into the molecular mechanisms underlying the compound's biological activities.

Research Area Current Focus Key Developments Future Directions
Synthetic Methodology Green chemistry approaches Microwave-assisted synthesis Sustainable processes
Biological Activity Cancer and antimicrobial research Structure-activity relationships Target identification
Computational Studies Molecular modeling QSAR analyses Machine learning applications
Materials Applications Coordination chemistry Metal-organic frameworks Functional materials

Properties

IUPAC Name

3-amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H3,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLLHPQFSIEJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019126-62-5
Record name 5-amino-N-methyl-4H-1,2,4-triazole-3-carboxamide
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Preparation Methods

Condensation Reaction Using Aminoguanidine Bicarbonate and Carboxylic Acids

One of the established methods for synthesizing 1,2,4-triazole derivatives, including 3-amino-substituted compounds, involves the condensation of aminoguanidine bicarbonate with carboxylic acids. Aminoguanidine bicarbonate is chosen as a starting material due to its low cost and ease of purification. This method has been used to prepare compounds like 3-methyl-1H-1,2,4-triazole-5-amine and related derivatives through equimolar reactions with carboxylic acids such as acetic acid or benzoic acid.

  • The reaction proceeds via a condensation mechanism forming the triazole ring.
  • Excess acid can lead to acid/base reactions, influencing product purity and crystallization.
  • The reaction is typically carried out under mild conditions with purification steps including crystallization and solvent extraction.
  • Solubility of the products is generally good in solvents like dimethyl sulfoxide, methanol, and chloroform.

This approach is suitable for preparing 3-amino-1,2,4-triazole derivatives with carboxamide functionalities after further modification steps.

Cyclization of Azide with α-Cyanoacetamide Derivatives

Another synthetic strategy involves the cyclization of azides with α-cyanoacetamide or α-cyanoacetic ester derivatives to form the 1,2,4-triazole ring system. This method is particularly useful for preparing 5-amino-1,2,3-triazole-4-carboxamide analogues but can be adapted for 1,2,4-triazoles.

  • The azide intermediate is generated either by reaction of alkyl or benzyl halides with sodium azide or via diazo transfer reactions.
  • Cyclization is promoted by Lewis acid catalysts such as aluminum methyl (AlMe3) or by heating with sodium hydroxide under microwave conditions.
  • The reaction typically proceeds with moderate to good yields (around 56% in some cases).
  • Work-up involves acid-base extraction, drying, and crystallization to isolate the pure product.

This method allows for rapid exploration of structure-activity relationships by varying substituents on the triazole ring and the amide moiety.

Halogenated Triazole Intermediates and Methylation

A more industrially oriented preparation involves the use of halogenated triazole intermediates such as 1-substituted-4,5-dibromo-1H-1,2,3-triazole. The process includes:

  • Treatment of the dibromo-triazole with Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures to selectively substitute one bromine.
  • Subsequent methylation using methyl iodide in the presence of inorganic or organic bases in mixed solvents like tetrahydrofuran (THF), methoxy tetrahydrofuran (METHF), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc).
  • Reaction temperatures range from 0°C to 80°C with reaction times from 5 to 48 hours.
  • The reaction mixture is then subjected to aqueous-organic phase separation, drying, and concentration under reduced pressure.
  • Crystallization at low temperatures (−5°C to 5°C) yields the methylated triazole carboxylic acid derivatives.

This method is designed to be scalable and suitable for industrial production, overcoming limitations of earlier methods that used expensive or hazardous reagents like propiolic acid ethyl ester or sodium azide. It emphasizes high yield, simple operation, and environmental considerations.

Catalytic Three-Component Reactions for Triazole Formation

Recent advances include catalytic three-component reactions involving alkynes, azides (e.g., trimethylsilyl azide), and other nucleophiles such as 1,3-diketones or ethers under copper or silver catalysis. These methods:

  • Provide regioselective formation of 1,2,3-triazole derivatives but can be adapted for 1,2,4-triazoles with appropriate substrates.
  • Use mild reaction conditions (e.g., 70-80°C) and bases like sodium bicarbonate.
  • Achieve high yields (up to 86%) with good functional group tolerance.
  • Allow for selective substitution patterns by tuning catalyst and reagent ratios.

Although these methods are more common for 1,2,3-triazoles, they represent a modern approach to triazole synthesis that could be adapted for 3-amino-N-methyl-1H-1,2,4-triazole-5-carboxamide with further development.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Notes
1. Condensation of aminoguanidine bicarbonate with carboxylic acids Aminoguanidine bicarbonate, acetic acid or benzoic acid None or acid/base conditions Mild, equimolar reaction, crystallization Moderate Simple, inexpensive, suitable for 3-amino derivatives
2. Cyclization of azide with α-cyanoacetamide Azides (from halides or diazo transfer), α-cyanoacetamide NaOH, AlMe3, microwave heating 80°C, 1 h microwave ~56% Enables structural variation, moderate yield
3. Halogenated triazole intermediates methylation 1-substituted-4,5-dibromo-1H-1,2,3-triazole Grignard reagent, methyl iodide, base 0-80°C, 5-48 h High Industrially scalable, environmentally improved
4. Catalytic three-component reactions Alkynes, TMSN3, 1,3-diketones or ethers Cu or Ag catalyst, NaHCO3 70-80°C Up to 86% High regioselectivity, adaptable

Detailed Research Findings and Analysis

  • The condensation method (Method 1) is well-documented for preparing 1,2,4-triazoles with amino and carboxamide functionalities. It benefits from inexpensive starting materials and straightforward purification. However, control of acid/base conditions is critical to avoid side reactions and ensure product purity.

  • Cyclization strategies (Method 2) provide a versatile route to triazole carboxamides with the possibility of introducing diverse substituents. The use of microwave heating accelerates the reaction, but yields may vary depending on substrate and conditions.

  • The halogenated intermediate approach (Method 3) addresses industrial production challenges by avoiding highly toxic or expensive reagents. This method offers a balance between operational simplicity, yield, and environmental impact. Reaction parameters such as solvent ratios, temperature, and reaction time are optimized for maximal yield and purity.

  • Modern catalytic methods (Method 4) highlight the trend towards greener and more selective synthesis of triazoles. Although primarily developed for 1,2,3-triazoles, their principles could guide future methods for 1,2,4-triazoles including the target compound, especially for complex or functionalized derivatives.

Chemical Reactions Analysis

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds. Its structure allows it to participate in various chemical reactions, such as oxidation and substitution.

Biology

  • Enzyme Inhibition : The compound serves as a tool for studying enzyme inhibition, particularly in the context of histidine biosynthesis. It has been identified as a potent inhibitor of kinases and lysine-specific demethylase 1, impacting cellular signaling pathways and gene expression .
  • Antimicrobial Activity : Studies have shown that compounds containing the triazole moiety exhibit antifungal and antibacterial activities by inhibiting specific enzymes involved in microbial growth.

Medicine

  • Therapeutic Potential : Research indicates that this compound may have anticancer properties. It has shown efficacy against certain cancer cell lines and is being investigated as a potential drug candidate for treating cancer and infections .

Industry

  • Agrochemicals : The compound is utilized in the production of herbicides and other agrochemicals due to its biological activity and effectiveness in inhibiting specific enzymes related to plant growth regulation.

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis . This inhibition disrupts the production of histidine, which can have various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Inhibitory Potency

Key Findings and Trends

Triazole vs. Imidazole Linkers
  • Triazole Derivatives: The benchmark compound IXa (Ki = 1.0 µM) demonstrates that β-D-glucopyranosyl-linked triazole-5-carboxamides effectively inhibit GP via interactions in the β-cavity .
  • Imidazole Derivatives : Imidazole-2-carboxamide analogues (e.g., 2c , Ki = 3.3 µM) outperform triazole-5-carboxamides (e.g., IXc , Ki = 9.2 µM) in GP inhibition due to enhanced interactions with His377 . The imidazole ring's flexibility and positioning of the carboxamide group (position 2 vs. 5) critically influence potency.
Substituent Effects
  • N-Methyl vs. N-Hydroxy Carboxamide : The N-methyl group in the parent compound may reduce hydrogen-bonding capacity compared to N-hydroxy derivatives, which exhibit higher acidity (pKa ~6.05) and irritant properties .
Complex Analogues
  • Its extended structure highlights the role of aromatic and trifluoromethyl groups in multi-target engagement .

Biological Activity

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest in biological research due to its diverse applications and mechanisms of action. This article explores its biological activity, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. It can be synthesized through various methods, including the reaction of aminoguanidine bicarbonate with formic acid, followed by cyclization to form the triazole ring.

Target Enzymes

This compound acts primarily as an inhibitor of specific enzymes involved in critical biochemical pathways. It has been shown to inhibit:

  • Imidazoleglycerol-phosphate dehydratase , impacting histidine biosynthesis.
  • Kinases , particularly lysine-specific demethylase 1 and acidic mammalian chitinase, which play roles in cell signaling and metabolism.

Biochemical Pathways

The compound's inhibition of these enzymes disrupts signaling pathways crucial for cell proliferation and survival. Its effects on cellular processes include modulation of gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound influences various cellular functions:

  • Cell Signaling : By inhibiting kinases, it alters signaling pathways that are essential for cell growth and survival.
  • Gene Expression : The compound modulates the transcriptional activity of genes involved in metabolism and cell cycle regulation.

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Its ability to inhibit kinases suggests potential applications in cancer therapy by disrupting cancer cell signaling pathways.
  • Antimicrobial Properties : Similar triazole compounds have shown activity against various pathogens, indicating a potential role for this compound in antimicrobial drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds in the triazole family:

  • A study on 5-amino-1,2,3-triazole derivatives demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The derivatives exhibited submicromolar potency and improved metabolic stability .
  • Another investigation into nitrotriazole-based amines revealed their effectiveness against intracellular T. cruzi amastigotes with reduced toxicity to host cells compared to standard treatments .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionPotential Applications
Enzyme InhibitionInhibits kinases and imidazoleglycerol-phosphate dehydrataseCancer therapy
Antimicrobial ActivityDisrupts pathogen metabolismAntiparasitic drugs
Modulation of Gene ExpressionAlters transcriptional activityPotential use in metabolic disorders

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide?

The compound is typically synthesized via condensation reactions involving aminoguanidine derivatives. A common method involves reacting aminoguanidine bicarbonate with acetic acid in toluene under Dean-Stark reflux conditions to eliminate carbon dioxide. The product is isolated via filtration and purified using ether washes. This method ensures high yield and purity, as demonstrated in analogous triazole syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : For confirming the positions of amino, methyl, and carboxamide groups.
  • IR spectroscopy : To identify N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
  • Elemental analysis : To verify purity and stoichiometry.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III visualizes molecular geometry .

Q. What are the key considerations for ensuring purity during synthesis?

Critical steps include:

  • Reagent stoichiometry : Excess acetic acid (1.5%) ensures complete reaction .
  • Solvent selection : Toluene facilitates azeotropic water removal, minimizing side reactions.
  • Crystallization : Slow cooling promotes high-purity crystal formation. Purity ≥95% is achievable, as validated for similar triazole carboxamides .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For analogous triazoles, this method reduces synthesis time from hours to minutes and improves yields by 15–20%. Optimized power settings (e.g., 150–200 W) and solvent systems (e.g., DMF/water) minimize decomposition .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:

  • Computational adjustments : Incorporating solvent models (e.g., PCM for DMSO) and hybrid DFT functionals (e.g., B3LYP).
  • Crystallographic validation : Aligning computational models with X-ray-derived bond lengths and angles improves accuracy .

Q. How does hydrogen bonding influence the crystal packing of this compound?

Graph set analysis reveals that N-H···O and N-H···N interactions form R₂²(8) motifs, stabilizing the crystal lattice. These motifs correlate with melting points and solubility. For example, strong intermolecular H-bonds in triazoles often result in high thermal stability (>200°C) .

Q. What methodologies are used to study its role in catalytic metal complexes?

The compound acts as a ligand in Ni-NNC pincer complexes. Synthesis involves:

  • Deprotonation : Using n-BuLi to activate the carboxamide group.
  • Coordination : Reacting with NiCl₂·DME to form octahedral complexes.
  • Characterization : X-ray diffraction confirms binding modes, while cyclic voltammetry probes redox activity .

Q. How to troubleshoot crystallization challenges using software tools?

  • SHELXL : Refines unit cell parameters and thermal displacement factors from diffraction data.
  • ORTEP-III : Visualizes molecular packing to identify steric clashes or disordered solvent.
  • Hydrogen bond analysis : Adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) can resolve stacking issues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
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3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

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